1-[3-(4-Iodophenoxy)propyl]benzimidazole
Description
1-[3-(4-Iodophenoxy)propyl]benzimidazole is a benzimidazole derivative featuring a 4-iodophenoxypropyl substituent at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their pharmacological and chemical properties.
Properties
IUPAC Name |
1-[3-(4-iodophenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLWRRYWIFNLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCOC3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Iodophenoxy)propyl]benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the iodophenoxy intermediate: This step involves the iodination of phenol to form 4-iodophenol, which is then reacted with 3-chloropropanol to produce 3-(4-iodophenoxy)propanol.
Coupling with benzimidazole: The 3-(4-iodophenoxy)propanol is then coupled with benzimidazole under basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Scientific Research Applications
1-[3-(4-Iodophenoxy)propyl]-1H-benzimidazole has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to the biological activities associated with benzimidazole derivatives.
Chemical biology: The compound can be used as a probe to study various biological processes and pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1-[3-(4-Iodophenoxy)propyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to inhibit various enzymes by binding to their active sites, while the iodophenoxy group can enhance binding affinity and specificity. The compound may also interfere with DNA synthesis and repair processes, leading to its potential anticancer and antimicrobial activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-[3-(4-Iodophenoxy)propyl]benzimidazole with selected analogs:
*Calculated based on formula C₁₆H₁₅IN₂O.
Key Observations :
- The phenoxymethyl group in the chlorophenoxy analog adds steric bulk, which may hinder membrane permeability compared to the simpler propyl chain in the iodophenoxy derivative.
Antimicrobial Activity:
- Benzimidazoles with arylpiperazine or halogenated substituents (e.g., 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-substituted derivatives) exhibit moderate to strong antibacterial and antifungal activity . The iodine atom’s electron-withdrawing nature in the target compound could enhance binding to microbial enzymes or DNA, though empirical data are lacking.
- In silico studies of benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) identified compounds with binding affinities ranging from -7.2 to -7.3 kcal/mol .
Anticancer and Anti-Inflammatory Potential:
- Substituted benzimidazoles, such as ethyl 2-(4-methoxyphenyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate, demonstrate anticancer properties via interactions with cellular targets like tubulin or kinases . The iodine substituent’s size and hydrophobicity may enhance binding to hydrophobic pockets in target proteins.
Pharmacokinetic and Toxicity Considerations
- However, the propyl chain may improve lipid membrane penetration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
